molecular formula C10H18N4O3 B1477536 2-azido-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098027-08-6

2-azido-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1477536
CAS RN: 2098027-08-6
M. Wt: 242.28 g/mol
InChI Key: YTIYVLBEWNORMY-UHFFFAOYSA-N
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Description

2-azido-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as 2-azido-MEPTA, is an azido-containing compound that has been studied extensively for its potential in the synthesis of various compounds, as well as its biochemical and physiological effects. This compound has been found to be useful in a variety of scientific research applications, including drug design, enzymatic catalysis, and molecular imaging.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is synthesized using various techniques, such as regioselective oxidative acetal ring opening, base treatment for azide reduction, and subsequent acetylation. For instance, Hermans et al. (1987) detailed a synthesis method involving the substitution of triflate groups with lithium azide and acetolysis of the 1,6-anhydro bridge (Hermans, Elie, Marel, & Boom, 1987).

  • Chemical Modification and Complex Formation : Chemical modifications and the formation of coordination complexes are other areas of research. Chkirate et al. (2019) demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), highlighting the role of hydrogen bonding in the self-assembly process (Chkirate et al., 2019).

  • Utilization in One-Pot Condensation : The compound is also used in one-pot condensation processes. For example, Bizhanpoor and Hassanabadi (2016) described an ultrasound-promoted synthesis of related compounds using a three-component condensation method (Bizhanpoor & Hassanabadi, 2016).

Applications in Biochemistry and Molecular Biology

  • Role in Synthesis of Bioactive Molecules : The synthesis of bioactive molecules, such as sugar imine molecules, involves compounds like 2-azido-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide. Mohammed et al. (2020) synthesized a molecule using a click chemistry reaction mechanism, starting from D-glucose (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

  • Involvement in Heterocyclic Compound Synthesis : The compound is instrumental in synthesizing heterocyclic compounds. Sebhaoui et al. (2020) synthesized novel pyran derivatives and examined their crystal structures, intermolecular interactions, and binding modes in protein kinase JAK2 (Sebhaoui et al., 2020).

  • Exploration in Medicinal Chemistry : Research in medicinal chemistry explores its applications in synthesizing potential therapeutic agents. For instance, studies on the synthesis of novel antimicrobial dyes based on acylamino systems incorporate similar compounds (Shams, Mohareb, Helal, & Mahmoud, 2011).

Material Science and Engineering

  • In Synthesis of Advanced Materials : The compound is used in the synthesis of advanced materials. For example, research by Guo-fu (2012) involved synthesizing a derivative for potential applications in material science (Zhang Guo-fu, 2012).

  • Applications in Textile Industry : It also finds applications in the textile industry, particularly in the synthesis of dyes and textile finishing agents, as explored by Shams et al. (2011) (Shams et al., 2011).

properties

IUPAC Name

2-azido-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-16-7-4-14(10(15)8-12-13-11)9-2-5-17-6-3-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIYVLBEWNORMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCOCC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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